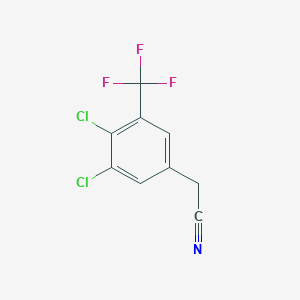

3,4-Dichloro-5-(trifluoromethyl)phenylacetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

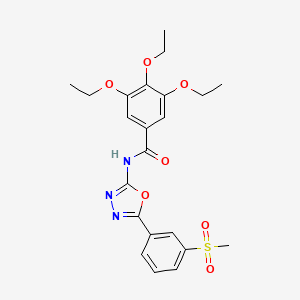

3,4-Dichloro-5-(trifluoromethyl)phenylacetonitrile is a chemical compound with the CAS Number: 1824274-76-1 . It has a molecular weight of 254.04 . The IUPAC name for this compound is 2-(3,4-dichloro-5-(trifluoromethyl)phenyl)acetonitrile .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H4Cl2F3N/c10-7-4-5(1-2-15)3-6(8(7)11)9(12,13)14/h3-4H,1H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.科学的研究の応用

Polymer and Material Science Applications

Polymerization Initiator : The compound plays a role in polymerization processes, as studied in the complexation of some trifluoromethanesulphonates by their conjugate acid in dichloromethane and acetonitrile. This research highlights the utility of such compounds in initiating polymerizations of ethylenic monomers, demonstrating their importance in developing new polymeric materials (Souverain et al., 1980).

Electrochemical Applications : The electrochemical reduction of aryldiazonium salts on iron electrodes in acetonitrile, leading to the attachment of aryl groups to the iron surface, showcases another facet of its applications. This method has implications for creating covalently bonded organic layers on metal surfaces, influencing materials' corrosion resistance properties (Chaussé et al., 2002).

Material Functionalization : The orthometalation of primary amines, including reactions with benzylamines and phenylethylamine in acetonitrile, leads to the formation of orthometalated complexes. These findings are crucial for understanding how to modify and functionalize materials at a molecular level, offering pathways to new material properties (Vicente et al., 1997).

将来の方向性

特性

IUPAC Name |

2-[3,4-dichloro-5-(trifluoromethyl)phenyl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2F3N/c10-7-4-5(1-2-15)3-6(8(7)11)9(12,13)14/h3-4H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQMPMRZMPUAPCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dichloro-5-(trifluoromethyl)phenylacetonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-2-[5-(4-methylphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline](/img/structure/B2923525.png)

![1-(4-Ethoxyphenyl)-3-[(2-methylphenyl)methylsulfanyl]pyrazin-2-one](/img/structure/B2923528.png)

![N-(4-bromo-2-methylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2923529.png)

![Ethyl 2-(cyclopentanecarboxamido)benzo[b]thiophene-3-carboxylate](/img/structure/B2923531.png)

![3-Tert-butyl-6-[[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2923536.png)

![2-(4-methoxyphenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2923537.png)

![ethyl 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B2923539.png)

![3-(4-Chlorobenzyl)-8-isobutyryl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2923545.png)

![3-[(Z)-2-oxoheptylidene]-2-phenyl-1H-isoindol-1(2H)-one](/img/structure/B2923546.png)